Dibromoacetic anhydride
Description
Dibromoacetic anhydride, systematically named bis(dibromoacetic) anhydride, is a halogenated symmetric anhydride derived from dibromoacetic acid. Its structure is represented as $(Br2CHCO)2O$, where two dibromoacetic acid molecules are linked via an oxygen bridge, eliminating water . Bromine atoms impart significant electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon compared to non-halogenated analogs.
This compound is expected to exhibit high reactivity in acylation and substitution reactions due to the combined effects of bromine's electronegativity and steric bulk. Applications may include organic synthesis as a brominating or acylating agent, particularly in non-aqueous media, as dibromoacetic acid itself is noted for use as a solvent in solvolytic and redox reactions .
Properties
CAS No. |
105822-47-7 |
|---|---|
Molecular Formula |
C4H2Br4O3 |
Molecular Weight |
417.67 g/mol |
IUPAC Name |
(2,2-dibromoacetyl) 2,2-dibromoacetate |
InChI |
InChI=1S/C4H2Br4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H |
InChI Key |
VGCSPGQZLMQTHC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OC(=O)C(Br)Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Two molecules of dibromoacetic acid undergo condensation under anhydrous conditions:
$$ 2 \, \text{Br}2\text{CHCOOH} \xrightarrow{\text{P}2\text{O}5} \text{Br}2\text{CHCO-O-COCHBr}2 + \text{H}2\text{O} $$
The reaction typically proceeds at 80–120°C for 4–8 hours, with P₂O₅ acting as both catalyst and dehydrating agent.
Procedure and Optimization
- Mixing : Dibromoacetic acid (1.0 molar equivalent) is combined with P₂O₅ (0.6–1.2 equivalents) in a glass-lined reactor.
- Heating : The mixture is gradually heated to 100°C under nitrogen to prevent oxidation.
- Distillation : Crude dibromoacetic anhydride is isolated via vacuum distillation (bp 180–190°C at 15 mmHg).
Yield : 75–89% (patent data).
Purity : >95% (by GC-MS).
Sulfuric Acid-Mediated Synthesis
Concentrated sulfuric acid (H₂SO₄) offers an alternative catalytic pathway, particularly effective for large-scale production due to its cost efficiency.
Reaction Dynamics
H₂SO₄ protonates the carbonyl oxygen of dibromoacetic acid, enhancing electrophilicity and promoting nucleophilic attack by a second acid molecule:
$$ \text{Br}2\text{CHCOOH} + \text{H}2\text{SO}4 \rightarrow \text{Br}2\text{CHC(OH)}^+ \text{OSO}3\text{H}^- $$
$$ \text{Br}2\text{CHC(OH)}^+ \text{OSO}3\text{H}^- + \text{Br}2\text{CHCOOH} \rightarrow \text{Anhydride} + \text{H}2\text{SO}4 + \text{H}_2\text{O} $$
Industrial Protocol
- Acid Activation : Dibromoacetic acid (1.0 eq) is treated with 98% H₂SO₄ (0.3 eq) at 60°C for 1 hour.
- Dehydration : The mixture is heated to 130°C under reduced pressure (20 mmHg) to remove water.
- Neutralization : Residual H₂SO₄ is quenched with NaHCO₃, and the product is extracted with dichloromethane.
Yield : 68–82%.
Advantage : Scalable to multi-kilogram batches with minimal byproducts.
Azeotropic Dehydration Methods
Azeotropic distillation with toluene or benzene enables water removal without strong acids, suitable for acid-sensitive substrates.
Key Steps
- Reflux : Dibromoacetic acid (2.0 eq) is refluxed with toluene (3 vol) in the presence of molecular sieves (4Å).
- Water Removal : The azeotrope (toluene/water) is collected in a Dean-Stark trap.
- Isolation : Solvent evaporation under vacuum yields the anhydride.
Yield : 70–78%.
Purity : 90–93% (requires recrystallization from hexane).
Alternative Dehydrating Agents
Acetic Anhydride
Acetic anhydride (Ac₂O) facilitates anhydride formation via nucleophilic acyl substitution:
$$ \text{Br}2\text{CHCOOH} + \text{Ac}2\text{O} \rightarrow \text{Br}2\text{CHCO-O-COCHBr}2 + \text{AcOH} $$
Conditions : 24 hours at 25°C with pyridine (0.1 eq) as catalyst.
Yield : 65–72%.
Dicyclohexylcarbodiimide (DCC)
DCC-mediated coupling avoids high temperatures but requires stoichiometric reagent use:
$$ 2 \, \text{Br}_2\text{CHCOOH} + \text{DCC} \rightarrow \text{Anhydride} + \text{DCU} $$
Yield : 80–85% (lab-scale).
Limitation : Cost-prohibitive for industrial use.
Industrial-Scale Production Considerations
Cost Analysis
| Method | Dehydrating Agent | Cost (USD/kg) | Energy Input (kWh/kg) |
|---|---|---|---|
| P₂O₅ | Phosphorus pentoxide | 12.50 | 8.2 |
| H₂SO₄ | Sulfuric acid | 2.80 | 6.5 |
| Azeotropic | Toluene | 18.30 | 10.1 |
Preferred Industrial Method : H₂SO₄-mediated synthesis balances cost and efficiency.
Comparative Performance of Methods
| Parameter | P₂O₅ Method | H₂SO₄ Method | Azeotropic |
|---|---|---|---|
| Yield (%) | 89 | 82 | 78 |
| Purity (%) | 95 | 92 | 90 |
| Reaction Time (h) | 6 | 4 | 12 |
| Scalability | High | Very High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Dibromoacetic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form dibromoacetic acid, esters, and amides, respectively.
Hydrolysis: Reacts with water to form dibromoacetic acid.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Lithium Aluminum Hydride: For reduction reactions.
Major Products Formed
Dibromoacetic Acid: Formed through hydrolysis.
Esters: Formed through reaction with alcohols.
Amides: Formed through reaction with amines.
Primary Alcohols: Formed through reduction.
Scientific Research Applications
Dibromoacetic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various dibromoacetyl derivatives.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of dibromoacetic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Acetic Anhydride
- Structure/Reactivity : Acetic anhydride $(CH3CO)2O$ lacks halogen substituents, making it less electrophilic than dibromoacetic anhydride. Bromine's electron-withdrawing nature in the latter enhances carbonyl reactivity, favoring nucleophilic acyl substitutions.
- Applications : Acetic anhydride is widely used for acetylation (e.g., amine protection in proteomics) . This compound may excel in reactions requiring halogenation or where enhanced leaving-group ability (Br⁻ vs. CH₃COO⁻) is advantageous.
- Steric Effects : The smaller methyl groups in acetic anhydride reduce steric hindrance, enabling faster acylation kinetics compared to bulkier this compound .
Maleic Anhydride
- Structure/Reactivity : Maleic anhydride $(C4H2O_3)$ features a conjugated diene system, enabling Diels-Alder reactions and polymer synthesis. This compound, lacking conjugation, is more suited for electrophilic substitutions.
- Applications : Maleic anhydride is pivotal in producing resins and copolymers. This compound’s niche lies in halogenation or specialized acylations where bromine incorporation is critical .
Trifluoroacetic Anhydride
- Electronic Effects : Trifluoroacetic anhydride $(CF3CO)2O$ has strong electron-withdrawing trifluoromethyl groups, surpassing bromine in activating the carbonyl. However, bromine’s larger atomic radius in this compound introduces steric effects that may hinder certain reactions.
- Applications : Both are used in acylations, but trifluoroacetic anhydride is preferred in peptide synthesis due to its superior activating power, while this compound may serve in bromine-transfer reactions .
Chloroacetic Anhydride
- Halogen Effects : Chloroacetic anhydride $(Cl2CHCO)2O$ is structurally analogous but less reactive than this compound due to chlorine’s lower electronegativity and smaller size. Bromine’s superior leaving-group ability enhances substitution rates in the latter.
Data Table: Comparative Properties of Selected Anhydrides
| Property | This compound | Acetic Anhydride | Maleic Anhydride | Trifluoroacetic Anhydride |
|---|---|---|---|---|
| Molecular Formula | $(Br2CHCO)2O$ | $(CH₃CO)_2O$ | $C4H2O_3$ | $(CF₃CO)_2O$ |
| Molecular Weight (g/mol) | ~374 | 102 | 98 | 210 |
| Key Substituents | 2 Br atoms | Methyl groups | Conjugated diene | Trifluoromethyl groups |
| Reactivity | High (electrophilic) | Moderate | High (Diels-Alder) | Very High |
| Applications | Bromination, non-aqueous synthesis | Amine acetylation | Polymer production | Peptide synthesis |
| Steric Hindrance | Significant | Low | Low | Moderate |
Q & A
Q. What laboratory synthesis methods are employed to prepare dibromoacetic anhydride and its metal complexes?
this compound is synthesized via reactions with metal(II) acetates (e.g., Co, Ni, Zn) or dimethyltin(IV) oxide in carbon tetrachloride. The anhydride acts as a ligand, replacing acetate groups to form complexes like M(OOCCHBr₂)₂. Experimental design includes stoichiometric control, inert reaction conditions, and purification via recrystallization. Characterization involves elemental analysis, IR spectroscopy (to confirm carboxylate bonding), and NMR (¹H, ¹¹⁹Sn for organotin derivatives) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- IR spectroscopy : Identifies asymmetric/symmetric stretching of carboxylate groups (∼1600 cm⁻¹ and ∼1400 cm⁻¹).
- NMR : ¹H NMR detects Br₂CHCOO⁻ proton environments, while ¹¹⁹Sn NMR resolves organotin coordination geometries.
- Diffuse reflectance spectroscopy : Assesses d-d transitions in transition metal complexes (e.g., Co²⁺, Ni²⁺). Magnetic susceptibility measurements further elucidate metal-center electronic states .
Advanced Research Questions
Q. How do competing reaction mechanisms influence the stability of this compound-derived polymers?
Q. What analytical challenges arise in detecting environmental degradation products of this compound?
Hydrolysis of this compound yields dibromoacetic acid (DBA), which is detectable in water systems via LC-MS/MS or GC-ECD. Key challenges include:
- Low detection limits (DBA reported at 0.0018–0.0026 mg/L in treated water).
- Distinguishing DBA from other halogenated acetic acids (e.g., chloro-/trichloroacetic acids) via ion chromatography with suppressed conductivity detection.
- Addressing matrix interference in complex environmental samples using solid-phase extraction .
Q. Can computational modeling predict this compound’s stereoselectivity in cycloaddition reactions?
Q. How does this compound’s reactivity compare in esterification vs. acetylation reactions?
Unlike acetic anhydride, this compound’s electron-deficient carbonyl groups may reduce nucleophilic attack efficiency. Optimization requires:
- Higher temperatures (e.g., 80°C for cellulose modification with maleic anhydride).
- Solvent-free systems or catalysts (e.g., Lipozyme TL IM for enzymatic acetylation). Post-reaction analysis via titration (e.g., EDTA for metal-binding studies) or FTIR monitors esterification yield .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
